FMOC-phenylalanyl-phenylalanine

Description

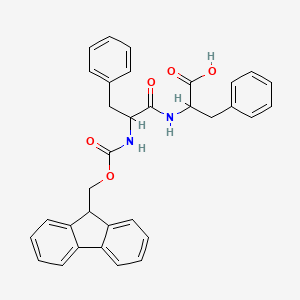

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPTXQVSHOISSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Fmoc Phenylalanyl Phenylalanine

Established Synthetic Routes for Fmoc-FF Production

The synthesis of Fmoc-FF can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and the specific derivative being synthesized.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-FF

Solid-phase peptide synthesis is a widely employed technique for the preparation of peptides, including Fmoc-FF, due to its efficiency, ease of automation, and the simplified purification of the final product. sigmaaldrich.comresearchgate.net The general strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. embrapa.br

The synthesis of Fmoc-FF via SPPS typically follows a three-step route. mdpi.com It begins with a pre-loaded resin, such as Fmoc-Phe-Wang resin. The Nα-Fmoc protecting group of the resin-bound phenylalanine is removed using a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). embrapa.br This deprotection step exposes the free amine of the phenylalanine.

Subsequently, the second amino acid, Fmoc-Phe-OH, is activated and coupled to the deprotected amine on the resin. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. embrapa.brmdpi.com The coupling reaction forms the peptide bond between the two phenylalanine residues.

| Resin Type | Coupling Reagents | Deprotection Reagent | Cleavage Reagent | Typical Purity |

| Fmoc-Phe-Wang | DIC/HOBt | 20% Piperidine in DMF | 95% TFA | >95% after HPLC purification |

| Rink Amide Resin | HATU/DIPEA | 20% Piperidine in DMF | TFA/TIS/H₂O | >90% after HPLC purification |

Table 1: Typical Reagents and Conditions for Fmoc-FF Synthesis via SPPS. This table summarizes common resins and reagents used in the solid-phase synthesis of Fmoc-FF and its derivatives, along with expected purities post-purification. Data compiled from various sources. mdpi.comnih.govluxembourg-bio.com

Liquid-Phase Synthesis Techniques for Fmoc-FF and its Derivatives

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers an alternative to SPPS and is particularly advantageous for large-scale production. google.com In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each coupling step.

The synthesis of Fmoc-FF in solution typically involves the coupling of a C-terminally protected phenylalanine derivative, such as H-Phe-OMe (phenylalanine methyl ester), with an N-terminally protected Fmoc-Phe-OH. mdpi.comresearchgate.net The coupling is mediated by reagents like DIC and HOBt. mdpi.com The use of a C-terminal protecting group, in this case, a methyl ester, prevents the carboxyl group of the first phenylalanine from reacting.

Following the coupling reaction to form Fmoc-Phe-Phe-OMe, the protecting group at the C-terminus is removed. For a methyl ester, this is typically achieved through saponification using a base like sodium hydroxide. researchgate.net After the reaction is complete, the Fmoc-FF is precipitated and purified. mdpi.com A key advantage of LPPS is that the intermediates can be purified at each stage, potentially leading to a very pure final product. However, the process is generally more labor-intensive than SPPS. researchgate.net

A variation of LPPS involves the use of a soluble anchor support, which combines the advantages of both solid- and liquid-phase synthesis. This approach uses a soluble polymer support that allows for homogenous reaction conditions and easy precipitation of the product for purification. amazonaws.com

| N-Protected Amino Acid | C-Protected Amino Acid | Coupling Reagents | C-Terminal Deprotection |

| Fmoc-Phe-OH | H-Phe-OMe | DIC/HOBt | NaOH (Saponification) |

| Fmoc-Phe-OH | H-Phe-OBzl | T3P®, DIPEA | H₂/Pd-C (Hydrogenolysis) |

Table 2: Reagents for Liquid-Phase Synthesis of Fmoc-FF Derivatives. This table outlines common starting materials and reagents for the solution-phase synthesis of Fmoc-FF esters. Data compiled from various sources. mdpi.comresearchgate.netmdpi.com

Design and Synthesis of Functionalized Fmoc-FF Analogues

The chemical modification of the Fmoc-FF structure provides a powerful tool to modulate its self-assembly properties, biocompatibility, and potential therapeutic or diagnostic functions. These modifications can be introduced at the N-terminus, the C-terminus, or by incorporating stereochemical variations and unnatural amino acids.

N-Terminal and C-Terminal Chemical Modifications

Modifications at the termini of the Fmoc-FF dipeptide can significantly influence its charge, hydrophobicity, and ability to form higher-order structures.

N-Terminal Modifications: A common N-terminal modification is the replacement of the Fmoc group with other protecting groups or functional moieties. For instance, acetylation of the N-terminal amine (Ac-Phe-Phe-NH₂) results in an uncharged peptide that can still self-assemble into tubular structures. mdpi.com This suggests that while the Fmoc group's aromatic nature contributes to π-π stacking interactions that drive self-assembly, it is not an absolute requirement.

C-Terminal Modifications: The C-terminus of Fmoc-FF is also a frequent site for modification. Amidation of the C-terminal carboxyl group to form Fmoc-Phe-Phe-NH₂ has been shown to alter the self-assembly behavior, leading to the preferential formation of nanowires instead of the typical fibrillar structures. mdpi.com This is attributed to the inability of the amide to participate in the head-to-tail hydrogen bonding that characterizes the self-assembly of the carboxylic acid form. The synthesis of C-terminal amides is often achieved using a Rink amide resin in SPPS, which upon cleavage with TFA yields the C-terminally amidated peptide. nih.govnih.govcapes.gov.br

Another strategy for C-terminal modification is the introduction of additional amino acid residues. For example, the synthesis of Fmoc-FFK (Fmoc-phenylalanyl-phenylalanyl-lysine) introduces a lysine (B10760008) residue at the C-terminus, providing a primary amine on the side chain that can be used for further functionalization. embrapa.brnih.gov

| Modification | Position | Synthetic Strategy | Resulting Analogue | Impact on Self-Assembly |

| Acetylation | N-Terminus | Reaction with acetic anhydride | Ac-Phe-Phe-NH₂ | Forms tubular structures |

| Amidation | C-Terminus | SPPS using Rink Amide resin | Fmoc-Phe-Phe-NH₂ | Promotes nanowire formation |

| Lysine addition | C-Terminus | SPPS with Fmoc-Lys(Boc)-OH | Fmoc-Phe-Phe-Lys-NH₂ | Introduces functional handle |

Table 3: Examples of N- and C-Terminal Modifications of Diphenylalanine. This table provides examples of common terminal modifications, the synthetic methods used, the resulting analogue, and the observed impact on self-assembly. Data compiled from various sources. embrapa.brmdpi.comnih.gov

Stereochemical Variation and Chiral Control in Fmoc-FF Synthesis

The stereochemistry of the constituent amino acids plays a critical role in the self-assembly and biological activity of peptides. Introducing D-amino acids into the Fmoc-FF sequence can lead to novel structures and properties. For instance, the synthesis of Fmoc-D-Phe-D-Phe has been reported and shown to form distinct nanostructures compared to its L-L counterpart. researchgate.net The synthesis of such stereoisomers is typically achieved by using the corresponding D-amino acid building blocks (e.g., Fmoc-D-Phe-OH) in either SPPS or LPPS protocols. google.com

Ensuring the chiral purity of the final dipeptide is paramount, as even small amounts of the undesired stereoisomer can significantly affect the self-assembly process and biological activity. phenomenex.com The chiral purity of the starting Fmoc-amino acids is therefore crucial. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are routinely used to determine the enantiomeric excess of Fmoc-amino acids. phenomenex.com For dipeptides, methods like gas chromatography-mass spectrometry (GC-MS) of derivatized peptides can be employed to assess stereochemical purity and detect any racemization that may have occurred during synthesis. nih.gov The use of Marfey's reagent is another common method to determine the chiral purity of amino acids and peptides by creating diastereomers that can be separated by HPLC. peptide.com

Incorporation of Unnatural Amino Acids and Fluorinated Phenylalanine Derivatives into Fmoc-FF Structures

The incorporation of unnatural amino acids provides a vast landscape for designing Fmoc-FF analogues with novel functionalities. rsc.orgnih.govcpcscientific.com These non-proteinogenic amino acids can introduce new chemical handles, alter the peptide's conformation, and enhance its stability.

A particularly interesting class of unnatural amino acids for modifying Fmoc-FF are fluorinated phenylalanine derivatives. The introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties, hydrophobicity, and packing of the dipeptide, thereby influencing its self-assembly. For example, the synthesis of Fmoc-pentafluorophenylalanyl-phenylalanine can be achieved using Fmoc-pentafluoro-L-phenylalanine as a building block in standard peptide synthesis protocols. sigmaaldrich.com The synthesis of various fluorinated phenylalanine derivatives, including those with fluorine on the aromatic ring or the side chain, has been extensively reviewed. beilstein-journals.org

The synthesis of Fmoc-FF analogues containing other unnatural amino acids, such as those with extended side chains or different aromatic cores, can be accomplished using the corresponding protected amino acid building blocks in SPPS or LPPS. rsc.org The versatility of these synthetic methods allows for the creation of a diverse library of Fmoc-FF analogues with tailored properties for specific applications.

| Unnatural Amino Acid | Position in Dipeptide | Synthetic Approach | Potential Impact |

| Pentafluorophenylalanine | N- or C-terminal Phe | SPPS or LPPS using Fmoc-pentafluoro-L-Phe-OH | Altered π-π stacking and hydrophobicity |

| D-Phenylalanine | N- or C-terminal Phe | SPPS or LPPS using Fmoc-D-Phe-OH | Modified self-assembly and proteolytic stability |

| 4-Phosphono(difluoromethyl)-L-phenylalanine | N- or C-terminal Phe | SPPS using the corresponding Fmoc-amino acid | Introduction of a phosphonate (B1237965) group for specific interactions |

Table 4: Examples of Fmoc-FF Analogues with Unnatural Amino Acids. This table illustrates the incorporation of different unnatural amino acids into the Fmoc-FF scaffold, the synthetic methods employed, and the potential impact on the dipeptide's properties. Data compiled from various sources. sigmaaldrich.comresearchgate.netbeilstein-journals.orgresearchgate.net

Supramolecular Self Assembly Mechanisms of Fmoc Phenylalanyl Phenylalanine

Fundamental Driving Forces Governing Fmoc-FF Self-Assembly

The spontaneous organization of Fmoc-FF molecules into hierarchical structures is driven by a combination of cooperative, non-covalent forces. researchgate.netacs.org These include aromatic stacking, hydrophobic effects, hydrogen bonding, and electrostatic interactions. The interplay and relative contribution of these forces dictate the morphology and stability of the final assembled structures, which often consist of nanofibers that entangle to form a hydrogel network. researchgate.netmanchester.ac.uk

A primary driving force for the self-assembly of Fmoc-FF is the π-π stacking interaction between the aromatic moieties. manchester.ac.uk The molecule contains three aromatic groups: the large, planar fluorenyl ring of the Fmoc group and the two phenyl rings of the phenylalanine residues. These groups interact through non-covalent stacking, which significantly contributes to the stabilization of the assembled structure. researchgate.netupc.edu

The Fmoc group, in particular, plays a crucial role. Its large surface area promotes strong π-π stacking interactions that are considered a key element in initiating and directing the assembly process. researchgate.netacs.org Spectroscopic analyses, such as fluorescence spectroscopy, confirm the existence of π-π interactions within the assembled hydrogels. researchgate.net A proposed model for the nanostructure of Fmoc-FF hydrogels suggests the formation of nanocylinders composed of antiparallel β-sheets that are interlocked by the π-stacking of both the fluorenyl groups and the phenyl side chains. acs.orgdeakin.edu.au Theoretical calculations have further supported the critical role of these aromatic interactions in the formation of ordered assemblies. nih.gov

The amphiphilic nature of the Fmoc-FF molecule, with its large hydrophobic regions (the Fmoc and phenyl groups) and hydrophilic peptide backbone and C-terminal carboxyl group, makes hydrophobic interactions a significant contributor to self-assembly in aqueous solutions. researchgate.netresearchgate.net The tendency of the hydrophobic parts of the molecule to minimize contact with water drives them to cluster together, facilitating the formation of the core of the self-assembled nanostructures. nih.gov

The influence of the hydrophobic effect can be modulated by the presence of co-solvents or other molecules. For instance, studies conducted in aqueous mixtures of poly(ethylene glycol) (PEG) have shown that macromolecular crowding and hydrophobic interactions can significantly influence hydrogel formation. rsc.orgscispace.comresearchgate.net In these environments, the hydrophobic interactions are enhanced, leading to the formation of stronger hydrogels. scispace.com This highlights the importance of the hydrophobic collapse as a fundamental step in the aggregation pathway of Fmoc-FF.

Intermolecular hydrogen bonding is essential for the formation of well-defined, ordered secondary structures within the Fmoc-FF assemblies. researchgate.netmanchester.ac.uk The peptide backbone, with its amide (-CONH-) groups, provides the necessary hydrogen bond donors and acceptors. These interactions lead to the formation of β-sheet structures, which are a characteristic feature of many self-assembling peptide systems, including Fmoc-FF. acs.orgnih.gov

Infrared spectroscopy data consistently show amide I region peaks indicative of an antiparallel β-sheet arrangement of the peptides within the hydrogel matrix. nih.govnih.gov These β-sheets act as structural scaffolds, forming tapes or ribbons that then associate through the aforementioned π-π stacking and hydrophobic interactions to build the larger fibrillar network. acs.orgdeakin.edu.au The combination of hydrogen-bonded β-sheets along the peptide axis and π-π stacking between the aromatic groups perpendicular to it results in a stable, hierarchical architecture. acs.orgnih.gov

Electrostatic interactions, primarily governed by the ionization state of the C-terminal carboxylic acid group, play a crucial role in controlling the self-assembly of Fmoc-FF. acs.orgnih.gov At high pH, the carboxyl group is deprotonated, resulting in a negatively charged molecule (Fmoc-FF⁻). The electrostatic repulsion between these charged molecules hinders self-assembly, keeping the peptides soluble. acs.orgnih.gov

Self-assembly is typically triggered by lowering the pH. nih.govresearchgate.net As the pH decreases, the carboxyl group becomes protonated, neutralizing the charge and reducing the electrostatic repulsion between molecules. This allows the other attractive forces (π-π stacking, hydrophobic interactions, and hydrogen bonding) to dominate, leading to aggregation and the formation of fibrils. acs.org This pH-dependent assembly leads to apparent shifts in the acid dissociation constant (pKa) of the carboxyl group. acs.orgnih.govresearchgate.net Studies have shown two significant apparent pKa shifts, indicating that the self-assembly process itself alters the local environment of the ionizable group. acs.orgresearchgate.net The ionic strength of the solution is another parameter that can be used to modulate the mechanical properties of the resulting hydrogels, likely by screening electrostatic interactions. nih.gov

Table 1: Effect of pH on the Self-Assembly and Structure of Fmoc-FF

| pH Range | Predominant Molecular State | Observed Supramolecular Structure | Resulting Material State | Reference(s) |

|---|---|---|---|---|

| High pH (>10) | Ionized (Fmoc-FF⁻), soluble | Minimal self-assembly due to electrostatic repulsion | Solution | acs.orgnih.gov |

| Intermediate pH (≈6-9.5) | Mixture of ionized and neutralized molecules | Entangled network of flexible fibrils | Weak hydrogel | acs.orgresearchgate.net |

Kinetics and Thermodynamics of Fmoc-FF Self-Assembly Processes

The self-assembly of Fmoc-FF can be either kinetically or thermodynamically controlled, depending on the preparation method and environmental conditions. nih.gov When triggered by a rapid change, such as a "pH switch" or "solvent switch," the process is often under kinetic control, leading to the rapid formation of a fibrillar network, sometimes in under a second. nih.govrsc.org This can result in the formation of kinetically trapped, metastable aggregates. nih.gov

The kinetics of gelation can be precisely controlled. For example, the addition of the dye Thioflavin T has been observed to slow down the kinetics of hydrogel formation, leading to a tenfold increase in gelation time and resulting in a hydrogel with enhanced mechanical rigidity. nih.gov A deeper investigation into the gelation process triggered by adding water to a DMSO solution of Fmoc-FF revealed that the dipeptide initially forms metastable spherical clusters which then rapidly (in under 5 minutes) rearrange into the final fibrous network. nih.gov

Temperature also plays a critical role in the thermodynamics and kinetics of assembly. Heating a prepared hydrogel can dissolve kinetically trapped structures, and subsequent slow cooling can lead to the formation of more homogeneous and thermodynamically stable hydrogels, albeit with potentially lower mechanical strength. nih.govresearchgate.net Studies on the thermal stability of Fmoc-FF aggregates at alkaline pH have revealed that their melting behavior is complex and depends non-monotonically on the peptide concentration, with some aggregates showing significant thermal stability. acs.orgnih.gov The process can also be guided by enzymatic catalysis, which allows for spatial and temporal control over the assembly, affecting the kinetics and the final properties of the material. nih.govosti.gov

Table 2: Factors Influencing the Kinetics of Fmoc-FF Self-Assembly

| Factor | Observation | Effect on Gelation | Reference(s) |

|---|---|---|---|

| Trigger Method | Rapid pH or solvent switch | Fast, kinetically controlled gelation (<1s to minutes) | nih.govrsc.org |

| Additives (e.g., ThT) | Thioflavin T interacts with the peptide | Slows down kinetics, increases gelation time | nih.gov |

| Temperature | Heat/cool cycles | Dissolves kinetic traps, promotes homogeneity | nih.govresearchgate.net |

| Enzyme Catalysis | Controlled conversion of a precursor | Modulates self-assembly rate and supramolecular order | nih.govosti.gov |

| Concentration | Higher concentration of Fmoc-FF | Increases the rapidity of gel formation | researchgate.net |

Environmental and Stimuli-Responsive Modulation of Fmoc-FF Self-Assembly

The self-assembly of Fmoc-FF is highly sensitive to its environment, allowing for the formation of materials to be controlled by various external stimuli. This responsiveness is a key feature for its application in smart biomaterials.

pH as a Stimulus: As detailed in section 3.1.4, pH is one of the most effective triggers for Fmoc-FF self-assembly. Lowering the pH of an aqueous solution from alkaline to neutral or acidic conditions induces protonation of the terminal carboxylate, reduces electrostatic repulsion, and initiates gelation. acs.orgnih.govresearchgate.net This "pH-switch" method is widely used to prepare Fmoc-FF hydrogels. rsc.orgresearchgate.net The final mechanical properties of the gel can be tuned over orders of magnitude by controlling the final pH. rsc.org

Solvent Composition: The "solvent-switch" method involves dissolving Fmoc-FF in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, and then adding water to trigger self-assembly. nih.govresearchgate.netresearchgate.net The poor solubility of Fmoc-FF in water drives its aggregation into nanofibers. The choice of the organic solvent and the ratio of solvent to water can be used to tune the resulting gel's microstructure and rheological properties. researchgate.netnih.gov

Temperature: Temperature can be used as a stimulus to control the gelation process. Applying heat can dissolve pre-formed aggregates, and the rate of cooling can influence the final structure of the hydrogel network. nih.gov Temperature sweeps have been used to characterize the gel-sol transition temperature, providing insight into the thermal stability of the hydrogels. researchgate.net

Enzyme-Instructed Self-Assembly (EISA): A more sophisticated, biologically relevant stimulus involves the use of enzymes. In this approach, a soluble, non-assembling precursor of Fmoc-FF (for example, a phosphorylated version) is converted into the assembling Fmoc-FF molecule by a specific enzyme (e.g., a phosphatase). acs.orgresearchgate.net This allows for self-assembly to be initiated under specific physiological conditions, in the presence of cells, and with high spatial and temporal control. nih.govnih.gov The concentration of the enzyme can be used to control the kinetics of the assembly and, consequently, the functional properties of the final material. osti.gov

Co-Assembly with Other Molecules: The properties of Fmoc-FF assemblies can be modulated by introducing other molecules that co-assemble with the peptide. This includes co-assembly with other Fmoc-dipeptides, polymers such as PEG, or even drug molecules. researchgate.netscispace.com For instance, co-assembly with a cationic hexapeptide has been shown to alter the gelation properties and create multicomponent hydrogels. nih.gov This strategy allows for the creation of materials with tailored functionalities.

pH-Triggered Self-Assembly and Hydrogelation of Fmoc-FF

The self-assembly of Fmoc-FF is exquisitely sensitive to changes in pH, a property that can be harnessed to trigger the formation of hydrogels. The process is primarily driven by the protonation state of the C-terminal carboxylic acid group of the dipeptide. At alkaline pH, the carboxyl group is deprotonated and negatively charged, leading to electrostatic repulsion between the molecules and preventing aggregation.

As the pH is lowered, the carboxylic acid becomes protonated, neutralizing the charge and enabling the molecules to self-assemble through a combination of non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups, hydrogen bonding, and hydrophobic interactions. This self-assembly process is not a simple, single transition but rather a more complex phenomenon characterized by two apparent pKa shifts, significantly higher than the theoretical pKa of the carboxylic acid (around 3.5). nih.gov

The first pKa shift, occurring at a much higher pH than the theoretical value, is associated with the initial formation of fibrils. nih.gov A further decrease in pH leads to a second transition, corresponding to the lateral association of these fibrils into larger, more rigid structures. nih.gov The hydrogel itself is formed when these self-assembled fibrillar networks become sufficiently entangled to immobilize the surrounding water molecules. The characteristics of the resulting hydrogel, such as its mechanical strength and fibrillar density, can be finely tuned by controlling the final pH of the solution.

Recent studies have also explored novel pH-triggered methods for hydrogel fabrication. mdpi.com One such approach, the "colloid method," involves the initial formation of stable, rod-like micelles in an aqueous solution. The slow addition of a weak base triggers a colloid-to-hydrogel transition over time. mdpi.com Another innovative technique utilizes the decomposition of potassium persulfate (K₂S₂O₈) to generate protons and induce a gradual decrease in pH, leading to controlled hydrogelation. mdpi.com

| pH Condition | Dominant Fmoc-FF Species | Resulting Supramolecular Structure |

| High pH | Ionized (deprotonated) | Dispersed molecules |

| Intermediate pH (near first pKa shift) | Mix of protonated and non-protonated | Paired fibrils, large rigid ribbons |

| Low pH (near second pKa shift) | Protonated | Entangled fibrillar network (hydrogel) |

Solvent-Switch Induced Formation of Fmoc-FF Supramolecular Structures

Another effective strategy to induce the self-assembly of Fmoc-FF is the solvent-switch method. This technique involves dissolving the dipeptide in a polar organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and then introducing a poor solvent, typically water. mdpi.com

The rapid change in the solvent environment drastically reduces the solubility of the Fmoc-FF molecules, forcing them to aggregate and self-assemble into ordered structures. The resulting morphology of the self-assembled structures is highly dependent on the initial concentration of the peptide, the choice of the organic solvent, and the rate of addition of the poor solvent. This method often leads to the formation of nucleation points and junctions within the gel, a characteristic feature of solvent-switched hydrogels. researchgate.net In some instances, the initial result of a solvent switch is a precipitate, which can then be transformed into a homogenous suspension or hydrogel through sonication. researchgate.net

| Parameter | Influence on Self-Assembly |

| Initial Concentration | Affects the density and entanglement of the resulting fibrillar network. |

| Organic Solvent | The nature of the solvent can influence the initial conformation of the peptide and the kinetics of assembly. |

| Rate of Water Addition | A slower rate can lead to more ordered and crystalline structures. |

Temperature-Dependent Assembly and Phase Transitions in Fmoc-FF Systems

Temperature is a critical parameter that can influence the thermodynamics and kinetics of Fmoc-FF self-assembly. For instance, a temperature-induced sol-gel transition has been observed in systems containing Fmoc-FF derivatives. researchgate.net This transition is typically reversible, with the hydrogel disassembling into a solution upon heating and reforming upon cooling.

The underlying mechanism of this temperature dependence relates to the delicate balance of non-covalent interactions that stabilize the self-assembled structures. At elevated temperatures, increased thermal energy can overcome the weaker interactions, leading to the disassembly of the fibrils. Conversely, cooling the system favors the enthalpically driven self-assembly process.

Furthermore, studies on L-phenylalanine, a constituent of Fmoc-FF, have revealed the existence of multiple polymorphic forms at high temperatures. nih.gov These high-temperature phases exhibit dynamic conformational changes in the side chains, leading to reversible phase transitions with altered crystal symmetry. nih.gov While direct evidence for similar polymorphic transitions in Fmoc-FF is still emerging, the behavior of its amino acid components suggests that temperature can induce complex phase behavior in these systems.

Enzyme-Instructed Self-Assembly (EISA) Mechanisms for Fmoc-FF

Enzyme-instructed self-assembly (EISA) represents a sophisticated, biocompatible approach to control the formation of supramolecular structures. This strategy involves the use of an enzyme to catalyze a specific chemical transformation that converts a non-assembling precursor molecule into a self-assembling one. nih.govnih.gov

In the context of Fmoc-peptide systems, a common EISA strategy employs phosphatases. A precursor molecule, typically an Fmoc-peptide with a phosphorylated tyrosine or serine residue, is designed to be soluble and non-assembling in an aqueous environment due to the electrostatic repulsion of the negatively charged phosphate (B84403) group. The introduction of a phosphatase enzyme specifically cleaves the phosphate group, unveiling the self-assembling peptide. This enzymatic conversion triggers a localized increase in the concentration of the hydrogelator, leading to in situ self-assembly and hydrogel formation. nih.gov

This method offers a high degree of control over the self-assembly process, as the rate of hydrogelation can be modulated by the enzyme concentration and activity. EISA is a powerful tool for creating spatially and temporally defined supramolecular structures, with potential applications in targeted drug delivery and tissue engineering.

Formation and Diversity of Hierarchical Fmoc-FF Supramolecular Architectures

The self-assembly of Fmoc-FF gives rise to a remarkable diversity of hierarchical structures, ranging from simple nanofibers to more complex, ordered aggregates.

Self-Assembly into Fibrillar Structures and Nanofibers

The fundamental building blocks of most Fmoc-FF supramolecular structures are one-dimensional fibrillar networks. epa.gov These nanofibers are formed through the hierarchical assembly of individual Fmoc-FF molecules. The process is driven by a combination of π-π stacking interactions between the aromatic fluorenyl and phenyl groups, and hydrogen bonding between the peptide backbones, which leads to the formation of extended β-sheet-like structures. researchgate.net

The resulting nanofibers are typically long and flexible, with diameters on the nanometer scale. These fibrils can then entangle to form a three-dimensional network that constitutes the hydrogel. The density and interconnectivity of this fibrillar network determine the macroscopic properties of the hydrogel, such as its stiffness and water-retention capacity.

Morphological Transitions: From Nanotubes to Ribbons and Other Ordered Aggregates

Under specific conditions, the self-assembly of Fmoc-FF can lead to morphologies beyond simple nanofibers. For instance, changes in pH can induce transitions from flexible fibrils to flat, rigid ribbons. nih.gov At intermediate pH values, the lateral association of fibrils is favored, leading to the formation of these wider, tape-like structures.

Furthermore, derivatives of Fmoc-phenylalanine have been shown to undergo spontaneous transitions from self-assembled hydrogel fibrils into crystalline microtubes. nih.gov This suggests that the initial fibrillar hydrogel may be a kinetically trapped state, which can evolve over time into a more thermodynamically stable crystalline form. nih.gov The ability to control these morphological transitions by tuning environmental parameters like pH, solvent composition, and temperature opens up possibilities for creating a wide array of functional nanomaterials from a single, simple dipeptide building block.

| Supramolecular Architecture | Key Driving Forces/Conditions |

| Fibrillar Structures and Nanofibers | π-π stacking, hydrogen bonding, hydrophobic interactions |

| Nanotubes | Self-assembly of diphenylalanine motifs |

| Ribbons | Lateral association of fibrils, often at intermediate pH |

| Crystalline Microtubes | Spontaneous transition from a kinetically trapped fibrillar state |

Mechanisms of Fmoc-FF Peptide Hydrogel Formation and Network Architectures

The formation of hydrogels from N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) is a sophisticated process of supramolecular self-assembly, driven by a delicate balance of non-covalent interactions. This process leads to the creation of a three-dimensional network capable of entrapping large amounts of water. The mechanism is highly sensitive to environmental triggers, which allows for precise control over the material's properties.

The primary molecular drivers for the self-assembly of Fmoc-FF are π-π stacking and hydrogen bonding. manchester.ac.uk The large, aromatic fluorenyl (Fmoc) groups provide strong π-π stacking interactions, which are a major force in the initial aggregation of the molecules. researchgate.net Concurrently, the peptide backbone forms hydrogen bonds, leading to the establishment of stable, secondary β-sheet structures. manchester.ac.ukresearchgate.net These interactions, combined with hydrophobic forces from the phenylalanine residues, cause the Fmoc-FF molecules to arrange into ordered nanostructures. researchgate.net

One of the most critical factors influencing Fmoc-FF hydrogelation is pH. acs.org The self-assembly process is triggered by a reduction in pH. researchgate.net At high pH values (e.g., ≥10.5), the carboxylic acid group of the C-terminal phenylalanine is deprotonated and negatively charged. This leads to electrostatic repulsion between the molecules, keeping them dissolved and preventing aggregation. acs.orgresearchgate.net As the pH is lowered, the carboxylic acid groups become protonated, neutralizing the charge and allowing the attractive non-covalent forces to dominate, thus initiating self-assembly. researchgate.net

Interestingly, the self-assembly process itself influences the protonation state of the molecule, leading to significant shifts in the apparent acid dissociation constant (pKa). Research has shown that Fmoc-FF experiences two apparent pKa shifts to values much higher than its theoretical pKa of approximately 3.5. acs.orgresearchgate.net These shifts correspond to distinct structural transitions in the assembling network.

The mechanism of hydrogel formation can be summarized in the following key stages, particularly in response to a pH drop:

Initial Aggregation: At the first apparent pKa (around pH 9.5-10.2), both protonated and non-protonated Fmoc-FF molecules begin to co-assemble into paired fibrils composed of antiparallel β-sheets. acs.orgresearchgate.net

Fibril Growth and Network Formation: As the pH continues to decrease, more molecules are incorporated into the growing nanostructures. These fibrils, which are often described as nanocylinders with a diameter of about 3.0 nm, are formed by the interlocking of multiple twisted anti-parallel β-sheets. researchgate.netmdpi.comnih.gov

Gelation: The growing nanofibers entangle and interact, forming a complex three-dimensional network that immobilizes solvent molecules, resulting in the formation of a stable, self-supporting hydrogel. researchgate.netpsu.edu

Beyond the pH-switch method, hydrogelation can also be induced by a "solvent-switch." mdpi.com In this technique, Fmoc-FF is first dissolved in an organic solvent like dimethyl sulfoxide (DMSO). The subsequent addition of an aqueous buffer triggers the peptide's self-assembly and gelation as the molecule's solubility decreases in the new solvent environment. mdpi.compsu.edu

The resulting network architecture of Fmoc-FF hydrogels is hierarchical. The fundamental building blocks are the β-sheets formed through hydrogen bonding. acs.org These β-sheets are organized with an antiparallel orientation of the peptide strands. researchgate.net A key feature of the Fmoc-FF assembly is the π-π stacking of the fluorenyl groups, which interlock the β-sheets together. researchgate.net This arrangement leads to the formation of long, cylindrical nanofibers. researchgate.net Under specific pH conditions, these fibrils can further associate laterally to form larger, flat ribbon-like structures. researchgate.netmdpi.com The entanglement of these nanofibers and ribbons creates the porous, water-filled scaffold characteristic of a hydrogel. nih.gov The non-centrosymmetric nature of these β-sheet-rich fibers has also been found to impart piezoelectric properties to the dried hydrogel network. mdpi.comacs.orgnih.gov

Below is a summary of the structural transitions of Fmoc-FF self-assembly as a function of pH.

| pH Range | Molecular State | Supramolecular Structure | Macroscopic State |

| > 10.5 | Mostly ionized (negatively charged) | Soluble individual molecules | Solution |

| 9.5 - 10.2 (pKa1) | Coexistence of protonated and non-protonated molecules | Initial assembly into paired fibrils and antiparallel β-sheets | Transition to viscous liquid/early gel |

| ~5.7 (pKa2) | Further protonation | Formation of thicker fibrillar bundles and ribbons | Stiff hydrogel |

| < 4.0 | Mostly protonated | Dense, aggregated fibrillar networks | Potential for precipitation |

This table provides an illustrative summary based on findings reported in the literature. acs.orgresearchgate.net The exact pH values for transitions can vary with concentration and ionic strength.

The following table details the key non-covalent interactions and the resulting structural features in Fmoc-FF hydrogels.

| Interaction Type | Participating Groups | Resulting Structural Feature |

| π-π Stacking | Fluorenyl (Fmoc) rings, Phenyl rings of Phenylalanine | Drives initial aggregation, stabilizes fibril core |

| Hydrogen Bonding | Peptide backbone (amide and carbonyl groups) | Formation of antiparallel β-sheets |

| Hydrophobic Interactions | Phenylalanine side chains | Contributes to the stability of the fibrillar core |

Advanced Analytical and Characterization Techniques for Fmoc Ff Supramolecular Structures

Spectroscopic Methodologies for Conformational and Molecular Insights

Spectroscopic techniques are indispensable for probing the molecular interactions and secondary structures that govern the self-assembly of Fmoc-FF. These methods offer detailed information on the peptide backbone conformation, the orientation of aromatic moieties, and the dynamics of the assembly process.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for elucidating the secondary structure of peptides and proteins in solution. In the context of Fmoc-FF, CD spectroscopy provides evidence for the formation of ordered supramolecular structures. For instance, Fmoc-FF gels often exhibit a negative peak around 218 nm, which is a characteristic signature of β-sheet structures. mdpi.comnih.gov This indicates that the peptide building blocks adopt an anti-parallel β-sheet arrangement during self-assembly. mdpi.comnih.gov Furthermore, signals observed in the 304–308 nm range are attributed to the π→π* transitions within the fluorenyl moiety, suggesting an ordered arrangement of these aromatic groups. mdpi.comnih.gov Some studies have also identified signals indicative of α-helical transitions, with a local maximum at 192 nm and a minimum at 202 nm, suggesting that the supramolecular arrangement can be complex and potentially influenced by the preparation method. mdpi.comnih.gov The comparison of CD spectra of Fmoc-FF in bulk solution versus at interfaces, such as the air/water interface, reveals that the supramolecular arrangement can differ depending on the environment. rsc.org

| Wavelength (nm) | Observed Feature | Structural Interpretation |

| ~218 | Negative Peak | β-sheet structure mdpi.comnih.gov |

| 304–308 | Signal | π→π* transition in the fluorenyl-moiety mdpi.comnih.gov |

| 192 | Local Maximum | α-helix transition mdpi.comnih.gov |

| 202 | Minimum | α-helix transition mdpi.comnih.gov |

Fourier Transform Infrared (FT-IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of molecules and is particularly sensitive to the hydrogen bonding patterns within peptide structures. For Fmoc-FF gels, the amide I region of the FT-IR spectrum is of significant interest. The presence of two characteristic peaks in this region, typically around 1630 cm⁻¹ and 1685 cm⁻¹, is consistent with an antiparallel β-sheet organization of the peptide backbones. mdpi.comnih.gov This finding corroborates the results obtained from CD spectroscopy and further solidifies the model of β-sheet-driven self-assembly. mdpi.comnih.govnih.gov

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, offers additional structural details. acs.org VCD spectra of the amide I' region can provide more nuanced information about the chirality and conformation of the peptide backbone within the supramolecular assembly. acs.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Implication |

| Amide I | ~1630 | Antiparallel β-sheet organization mdpi.comnih.gov |

| Amide I | ~1685 | Antiparallel β-sheet organization mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov For Fmoc-FF, ¹H NMR can be used to probe the local environment of protons within the molecule. acs.org Changes in the chemical shifts and line broadening of specific proton signals, such as those from the aromatic rings of the fluorenyl and phenylalanine residues, can provide insights into the aggregation process and the nature of the intermolecular interactions driving self-assembly. acs.orgresearchgate.net For instance, the analysis of the NH and aromatic regions in the ¹H NMR spectrum can reveal differences between the solution and gel states, indicating changes in molecular mobility and intermolecular contacts upon gelation. researchgate.net Solid-state NMR spectroscopy can also be employed to investigate the structure of the immobilized peptide within the gel network, providing information on distances and dihedral angles with high accuracy. nih.gov

UV-Vis Spectroscopic Analysis of Fmoc-FF Assemblies

UV-Vis spectroscopy is a straightforward technique used to monitor the aggregation of Fmoc-FF. The fluorenyl group of the Fmoc moiety has a characteristic absorption spectrum in the UV region. rsc.orgrsc.org Changes in the absorbance and the position of the absorption maxima can be used to follow the self-assembly process. For example, the π→π* transition in the fluorenyl group can be observed, and alterations in this band can indicate changes in the electronic environment of the chromophore upon aggregation. mdpi.comnih.gov UV-vis reflection spectroscopy has been used to study the formation of Fmoc-FF structures at the air/water interface, where changes in reflectivity at specific wavelengths correspond to the assembly of the dipeptides. rsc.org

Fluorescence Spectroscopy, including Pyrene Assay and Thioflavin T (ThT) Binding

Fluorescence spectroscopy is a highly sensitive technique for studying the microenvironment and aggregation state of molecules. The intrinsic fluorescence of the Fmoc group can be utilized to monitor the self-assembly process. researchgate.net Changes in the fluorescence emission spectrum, such as shifts in the emission maximum and changes in intensity, can provide information about the polarity of the microenvironment and the formation of aggregates. researchgate.netresearchgate.netresearchgate.net

The pyrene assay is a common method to probe the formation of hydrophobic microdomains. Pyrene, a fluorescent probe, exhibits changes in its emission spectrum depending on the polarity of its environment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the hydrophobicity of the local environment. A decrease in the I₁/I₃ ratio indicates the formation of hydrophobic pockets, which can be correlated with the critical aggregation concentration of Fmoc-FF.

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant enhancement in its fluorescence quantum yield upon binding to β-sheet-rich structures, such as amyloid fibrils. nih.govusc.gal The binding of ThT to Fmoc-FF assemblies can be monitored by the increase in its fluorescence intensity, providing a means to detect and quantify the formation of β-sheet structures within the hydrogel network. nih.govnih.gov It is important to note that the presence of ThT can sometimes influence the kinetics of self-assembly and the mechanical properties of the resulting hydrogel. nih.gov

Microscopic and Imaging Approaches for Morphological and Nanoscale Characterization

Microscopic techniques are essential for visualizing the morphology and nanoscale features of Fmoc-FF supramolecular structures. These methods provide direct evidence of the formation of nanofibers, ribbons, and other complex architectures.

Commonly employed techniques include:

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the self-assembled structures, revealing the presence of entangled nanofibers with diameters on the order of nanometers. mdpi.commanchester.ac.ukresearchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of the hydrogel network, showing the interconnected fibrous scaffold. nih.govresearchgate.netcnr.it

Atomic Force Microscopy (AFM): AFM can provide three-dimensional images of the nanofibers and allows for the measurement of their dimensions with high precision. mdpi.com

Confocal Laser Scanning Microscopy (CLSM): CLSM is used to visualize the three-dimensional network structure of the hydrogel in its hydrated state. acs.orgnih.gov

Super-resolution microscopy techniques , such as Points Accumulation for Imaging in Nanoscale Topography (PAINT), can offer even higher resolution imaging of the hydrogel network, allowing for the measurement of features like mesh size and fiber diameter that are below the diffraction limit of conventional microscopy. nih.gov

These microscopic approaches, in conjunction with spectroscopic methods, provide a comprehensive understanding of the structure-property relationships of Fmoc-FF supramolecular assemblies.

Transmission Electron Microscopy (TEM) of Fmoc-FF Nanostructures

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the high-resolution morphology of Fmoc-FF nanostructures. semanticscholar.org Due to the strong interaction between electrons and matter, samples for TEM analysis must be sufficiently thin, typically under 100 nm, to allow for electron transparency. researchgate.net For Fmoc-FF hydrogels, this is often achieved by depositing a dilute sample onto a carbon-coated copper grid and employing negative staining techniques to enhance contrast. rsc.org

TEM studies have been instrumental in revealing the fibrillar nature of Fmoc-FF self-assembly. manchester.ac.uk These analyses consistently show the formation of long, entangled nanofibers that create the hydrogel network. researchgate.netnih.gov The dimensions of these nanofibers can be precisely measured from TEM micrographs. For instance, in some preparations, the nanofibers have been observed to have diameters of approximately 10 nm. nih.gov In other studies, calcium-ion-triggered self-assembly of Fmoc-FF resulted in nanofibers with a diameter of about 30 nm. researchgate.net The morphology of these fibers can be influenced by the preparation conditions; for example, at a pH of 9 and a concentration of 10 mmol L-1, distinct fibrous structures are observed. manchester.ac.uk

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)

SEM and FE-SEM images have confirmed the interconnected, porous network structure of Fmoc-FF hydrogels. nih.gov The observed nanofibers are often long and can exhibit some degree of branching or cross-linking, which contributes to the hydrogel's framework. researchgate.net The diameter of these nanofibers as measured by SEM can vary; for example, some studies report nanofibers with a diameter of around 100 nm. researchgate.net FE-SEM has been used to analyze the morphological aspects of Fmoc-FF composites, providing detailed views of the sample surfaces. acs.org For instance, FE-SEM imaging of Fmoc-FF hydrogels encapsulating other molecules has revealed detailed surface features and the distribution of the encapsulated components. nih.gov

| Technique | Feature Observed | Typical Dimensions | Reference |

| SEM | Nanofiber Diameter | ~100 nm | researchgate.net |

| FE-SEM | Surface Morphology | High-resolution surface features | acs.org |

| SEM | Network Structure | Interconnected porous network | nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Nanofiber Dimensions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of sample surfaces. mdpi.com It is particularly useful for characterizing the surface of Fmoc-FF assemblies and measuring the dimensions of individual nanofibers with high precision. nottingham.ac.uk AFM can be performed on dried samples or, significantly, in situ on hydrated samples, offering insights into the self-assembly process in real-time. mdpi.comresearchgate.net

AFM studies have corroborated the fibrillar morphology observed by electron microscopy techniques and have provided accurate measurements of nanofiber heights and widths. Analysis of the fiber width of Fmoc-FF in the presence of porphyrins, for example, showed only minor deviations in their nanofiber dimensions. researchgate.net High-resolution AFM images have revealed the formation of fibrils that can evolve over time, sometimes displaying a globular appearance in the early stages before maturing into flatter, ribbon-like structures. nottingham.ac.uk

Scattering and Diffraction Techniques for Assembly Insights

Scattering and diffraction techniques are indispensable for probing the molecular arrangement and hierarchical organization within Fmoc-FF supramolecular structures. These methods provide information on molecular packing, crystallinity, and the larger-scale organization of the self-assembled nanostructures.

Wide Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD) for Molecular Packing

Wide Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD) are powerful techniques for investigating the short-range order and molecular packing within crystalline or semi-crystalline materials. wikipedia.orgmeasurlabs.com In the context of Fmoc-FF, these methods are used to identify characteristic distances between molecules, providing evidence for specific secondary structures like β-sheets and the stacking of aromatic groups. nih.gov

WAXS patterns of Fmoc-FF hydrogels often exhibit diffraction signals indicative of a cross-β amyloid structure. cnr.it The analysis of these patterns reveals key intermolecular distances. Similarly, XRD analysis of Fmoc-F, a related compound, has shown characteristic peaks corresponding to different structural features. researchgate.net The d-spacing values obtained from these techniques are crucial for building molecular models of the self-assembled structures. mdpi.com For example, a peak at approximately 4.8-4.9 Å is often attributed to the inter-strand distance in β-sheets, while a peak around 3.4 Å is characteristic of the π-π stacking distance between aromatic rings. researchgate.netmdpi.com An inter-sheet distance is also often observed. researchgate.net

| d-spacing (Å) | Structural Interpretation | Reference |

| ~11.7 | Inter-sheet distance | researchgate.net |

| 4.8 - 4.9 | Inter-strand distance (β-sheet) | researchgate.net |

| ~4.2 | π-π stacking | mdpi.com |

| 3.4 | π-π stacking between aromatic rings | researchgate.netmdpi.com |

Small Angle X-ray Scattering (SAXS) for Supramolecular Organization

SAXS has been employed to analyze the morphological characteristics of Fmoc-FF composite gels. acs.org The scattering data can provide information about the dimensions of the scattering objects, such as the diameter of the nanofibers, and the nature of their spatial arrangement within the hydrogel network.

Electron Diffraction Studies for Molecular Organization within Assemblies

Electron diffraction provides information about the crystalline structure of materials at the nanoscale and can be performed in a TEM. It is particularly useful for studying the molecular organization within individual self-assembled nanostructures. A study has shown that even a single phenylalanine amino acid can form ordered fibrillar assemblies that produce a distinct electron diffraction pattern. rsc.org This indicates a high degree of molecular order within the self-assembled structures. While detailed electron diffraction data specifically for Fmoc-FF is less commonly reported in broad literature, the technique holds significant potential for elucidating the precise arrangement of molecules within the nanofibers.

Rheological Characterization of Fmoc-FF Hydrogels

Rheology, the study of the flow of matter, is a cornerstone for characterizing the mechanical properties of Fmoc-FF hydrogels. These analyses reveal the gel's structural integrity, stability, and response to external forces, which are critical parameters for its application.

Assessment of Viscoelastic Properties and Mechanical Rigidity

The viscoelastic nature of Fmoc-FF hydrogels, exhibiting both viscous (liquid-like) and elastic (solid-like) characteristics, is quantified using oscillatory rheology. The key parameters derived from these measurements are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which signifies the viscous component. A hydrogel is typically characterized by a G' value that is significantly higher than the G'' value, indicating a predominantly solid-like behavior. mdpi.comnih.gov

The mechanical rigidity of Fmoc-FF hydrogels is highly variable and profoundly influenced by the method of preparation. rsc.orgmdpi.com Factors such as the final pH of the gel, the solvent system used (e.g., Dimethyl sulfoxide (B87167) (DMSO)/water or Hexafluoroisopropanol (HFIP)/water), and the concentration of the peptide all play a crucial role in determining the final mechanical properties. rsc.orgresearchgate.netosti.gov For instance, gels prepared by a solvent-switch method from DMSO can achieve a storage modulus of up to 300 kPa, while those formed through a kinetically controlled pH change typically exhibit lower moduli, in the range of 2 to 400 Pa. researchgate.net The final pH has been identified as a principal determinant of mechanical properties, irrespective of the gelation method. rsc.org The addition of other molecules, such as Thioflavin T, has also been shown to significantly enhance hydrogel rigidity. nih.gov

Table 1: Representative Viscoelastic Properties of Fmoc-FF Hydrogels Under Various Conditions

| Gelator System | Gelation Method | Storage Modulus (G') | Loss Modulus (G'') | Reference |

|---|---|---|---|---|

| Fmoc-FF | pH change | 2 - 400 Pa | 1.5 - 90 Pa | researchgate.net |

| Fmoc-FF | DMSO/water dilution | Up to 300 kPa | Not specified | researchgate.net |

| Fmoc-FFK/Fmoc-FF (1/20 w/w) | Not specified | 9412 Pa | Not specified | mdpi.com |

| Pure Fmoc-FF | Not specified | 23,160 Pa | Not specified | mdpi.comnih.gov |

Note: This table presents a selection of reported values to illustrate the range of mechanical properties. Absolute values can vary significantly based on precise experimental parameters.

Investigation of Thixotropy and Syringeability in Fmoc-FF Gels

Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear stress and recovers when the stress is removed. This "self-healing" characteristic is vital for applications requiring injectability, such as in drug delivery or tissue engineering. bohrium.com Fmoc-FF hydrogels can exhibit this reversible behavior, where they can be mechanically disrupted and subsequently rebuild their strength over time. osti.gov

The method of gelation has a dramatic impact on the thixotropic properties of Fmoc-peptide hydrogels. rsc.org For example, hydrogels of fluorinated Fmoc-Phe derivatives formulated by dilution from DMSO into water were found to be mechanically unstable and not self-healing. rsc.org In contrast, when the same materials were formulated by dissolving them in water under basic conditions followed by a gradual pH reduction using glucono-δ-lactone (GdL), they exhibited excellent thixotropic properties with rapid shear recovery. rsc.org This robust self-healing is demonstrated in rheological time sweep analyses, where after applying a high strain to break the gel structure, the G' value rapidly recovers to its initial state upon cessation of the high strain. This behavior is crucial for syringeability, allowing the gel to flow through a needle and then reform into a stable, solid-like scaffold at the target site. bohrium.com

Colloidal and Surface Science Characterization

Understanding the colloidal and surface properties of Fmoc-FF nanofibrils provides insight into their stability in solution, their interactions with other molecules and surfaces, and the fundamental driving forces of their self-assembly.

Zeta Potential Measurements of Fmoc-FF Nanofibrils

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. For Fmoc-FF nanofibrils, zeta potential measurements reveal the nature of their surface charge in an aqueous environment.

In an alkaline environment (pH 8-11), Fmoc-FF peptides are ionized and display negative zeta potentials, with reported values below -30 mV. nih.gov One study measured a zeta potential of -57 mV for Fmoc-FF in a mixed solution. nih.gov The negative charge arises from the deprotonation of the C-terminal carboxylic acid group. This electrostatic repulsion between the nanofibrils contributes to the stability of their dispersion. The zeta potential is sensitive to the pH and the ionic strength of the medium. For instance, in a study of a related Fmoc-tripeptide, the addition of NaCl salt was shown to decrease the magnitude of the negative zeta potential, indicating shielding of the negative charges by Na+ ions, which in turn induced hydrogelation. rsc.org

Table 2: Zeta Potential of Fmoc-FF and Related Peptides

| Peptide System | pH / Conditions | Zeta Potential (mV) | Reference |

|---|---|---|---|

| Fmoc-FF | Alkaline (pH 8-11) | < -30 mV | nih.gov |

| Fmoc-FF | In mixed solution with alginate | -57 mV | nih.gov |

| Fmoc-FFpY | pH 9, no NaCl | -36.0 ± 2.0 mV | rsc.org |

| Fmoc-FFpY | pH 9, 500 mM NaCl | -9.6 ± 1.0 mV | rsc.org |

Note: This table provides examples of zeta potential values. The specific value is highly dependent on the solution conditions (pH, ionic strength, temperature).

Determination of Critical Aggregation Concentration (CAC) for Fmoc-FF

The Critical Aggregation Concentration (CAC) is the minimum concentration at which the Fmoc-FF molecules begin to self-assemble into larger, ordered supramolecular structures. Determining the CAC is fundamental to understanding the thermodynamics of the self-assembly process.

Fluorescence spectroscopy is a powerful technique used to determine the CAC of self-assembling systems. researchgate.net This method often employs a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CAC, pyrene resides in a polar aqueous environment. As Fmoc-FF molecules assemble to form nanofibrils, they create hydrophobic microdomains within their core. Pyrene partitions into these hydrophobic regions, causing a characteristic change in its fluorescence emission spectrum, specifically in the ratio of the first and third vibronic peaks (I1/I3). A plot of this intensity ratio against the logarithm of the Fmoc-FF concentration will show a sharp transition, the inflection point of which corresponds to the CAC. researchgate.net Other methods, such as monitoring the fluorescence of Thioflavin T, which binds to β-sheet structures, or analyzing changes in scattered light intensity, can also be used to identify the onset of aggregation. researchgate.net For the related molecule Fmoc-phenylalanine (Fmoc-F), the CAC was determined to be approximately 3.5 mM. rsc.org

Computational and Theoretical Investigations of Fmoc Phenylalanyl Phenylalanine Self Assembly

Molecular Dynamics (MD) Simulations of Fmoc-FF Aggregation and Self-Assembly Pathways

Molecular dynamics (MD) simulations have proven to be a powerful tool for visualizing the spontaneous organization of Fmoc-FF molecules from a disordered state into well-defined aggregates. Simulations performed in aqueous solutions show that initially dispersed Fmoc-FF dipeptides rapidly self-assemble, reaching a dynamic equilibrium in a very short simulation time to form well-ordered cylindrical nanostructures. researchgate.net This process is energetically favorable, as calculations show the dipeptides prefer to aggregate rather than remain solvated. researchgate.net

The aggregation pathway often begins with the formation of small, disordered oligomers and profibrils. mdpi.com In simulations mimicking a solvent-switch process (e.g., from DMSO to water), Fmoc-FF has been observed to initially form metastable spherical clusters which then rapidly rearrange into a fibrous network. mdpi.com Coarse-grained MD simulations have revealed the formation of both worm-like and branched, gel-like aggregates, depending on the number of molecules in the system. nih.gov

Furthermore, MD simulations have been employed to understand the co-assembly of Fmoc-FF with its uncapped analogue, diphenylalanine (FF). These simulations show that co-assembled cylindrical structures can form, driven by contacts between FF-FmocFF and FmocFF-FmocFF molecules. nih.govresearchgate.net The simulations can track the reduction in the solvent-accessible surface area (SASA) of the constituent parts (Fmoc rings, phenyl rings, main chain) as they bury themselves within the growing aggregate, providing a quantitative measure of the assembly process. nih.govresearchgate.net

Theoretical Analysis of Intermolecular Interactions (e.g., Aromatic Stacking, Hydrogen Bonds) in Fmoc-FF Systems

The primary driving forces behind Fmoc-FF self-assembly are a combination of non-covalent interactions, with aromatic stacking and hydrogen bonding playing the most critical roles. rsc.orgresearchgate.netfigshare.com

Aromatic Stacking (π-π Interactions): The large, planar Fmoc group is the dominant contributor to the stability of the assemblies through strong π-π stacking interactions. researchgate.netresearchgate.netmdpi.com Computational analyses of the radial distribution function between fluorenyl rings in simulated aggregates show a characteristic distance for π-π interactions, with geometries such as T-shaped and Herringbone structures being identified. researchgate.net The phenyl side chains of the phenylalanine residues also contribute significantly to stability via π-π stacking. mdpi.comacs.org In fact, theoretical calculations suggest that these aromatic interactions are the main driving force for the assembly of Fmoc-tetraphenylalanine, compensating for other polar interactions. mdpi.com Molecular dynamics simulations of the co-assembly of FF and FmocFF indicate that Fmoc-Fmoc parallel stacking is primarily responsible for the formation of hydrogel scaffolds, while perpendicular stacking between phenyl and Fmoc groups can lead to branching. nih.gov

Hydrogen Bonding: Hydrogen bonds form between the peptide backbones (–CO–NH groups), leading to the formation of β-sheet-like structures, a common motif in peptide self-assembly. researchgate.netfigshare.comrsc.orgrsc.org These β-sheets, often in an antiparallel orientation, act as the foundational template for fibril formation. acs.orgnih.govresearchgate.net Crystal diffraction analysis combined with computational studies on related systems suggests that hydrogen bonding involving the carbamate (B1207046) group of the Fmoc moiety is crucial for directing the unilateral, one-dimensional growth of fibrils. researchgate.netfigshare.com

Hydrophobic and Other Interactions: The inherent hydrophobicity of the entire Fmoc-FF molecule drives it to aggregate in aqueous environments to minimize contact with water. researchgate.net Water molecules can also play a stabilizing role by forming water bridges between dipeptide molecules. researchgate.net Furthermore, electrostatic interactions become dominant under certain conditions, such as changes in pH or the presence of ions, significantly influencing the assembly process. rsc.orgnih.gov

Table 1: Key Intermolecular Interactions in Fmoc-FF Self-Assembly

| Interaction Type | Participating Groups | Role in Assembly | Supporting Evidence (Citation) |

|---|---|---|---|

| π-π Stacking | Fmoc-Fmoc rings, Phenyl-Phenyl rings, Fmoc-Phenyl rings | Major stabilizing force; drives aggregation and lateral assembly of β-sheets. researchgate.netacs.org Responsible for scaffold formation and branching. nih.gov | researchgate.netnih.govresearchgate.netmdpi.com |

| Hydrogen Bonding | Peptide backbone amides (-CO-NH-), Carbamate group | Directs the formation of antiparallel β-sheets, which serve as the primary structural motif. acs.orgnih.gov Crucial for 1D fibril growth. researchgate.netfigshare.com | researchgate.netfigshare.comrsc.orgrsc.orgresearchgate.net |

| Hydrophobic Interactions | Entire molecule | General driving force for aggregation in aqueous solution to minimize solvent exposure. | researchgate.net |

| Water Bridges | Peptide and water molecules | Can further stabilize the self-assembled aggregate. | researchgate.net |

Development and Validation of Predictive Models for Fmoc-FF Supramolecular Structures

Computational modeling has been instrumental in developing and validating structural models of Fmoc-FF assemblies that explain their observed macroscopic properties. A widely cited model, constructed using the HyperChem program and energy-minimized with the Amber force field, proposes a nanocylindrical architecture. researchgate.netresearchgate.net

In this model:

Individual Fmoc-FF molecules arrange into antiparallel β-sheets stabilized by hydrogen bonds. acs.orgnih.govresearchgate.net

These β-sheets possess a natural twist and interlock through lateral π-π stacking of the Fmoc and phenyl groups located on their edges. acs.orgresearchgate.net

Specifically, four of these twisted β-sheets come together to form a stable, hollow nanocylindrical fibril with an external diameter of approximately 3.0 nm. acs.orgresearchgate.net

This model was developed based on data from various spectroscopic techniques and its structural predictions are compatible with diffraction patterns from wide-angle X-ray scattering (WAXS) and imaging from transmission electron microscopy (TEM). mdpi.comacs.orgnih.gov Such models are crucial as they serve as predictive tools to understand how molecular architecture translates to material properties, like the remarkable mechanical rigidity of the resulting hydrogels. researchgate.net More recent studies have utilized microsecond-long coarse-grained MD simulations to predict the formation of different aggregate morphologies, such as worm-like versus branched structures, providing a dynamic and predictive view of the assembly process. nih.gov

Computational Exploration of Chirality Effects on Fmoc-FF Self-Assembly Structures

The stereochemistry of the constituent amino acids is a powerful determinant of the final supramolecular architecture. Theoretical calculations and molecular modeling have been used to compare the assembly of homochiral versus heterochiral peptides and L- versus D-enantiomers.

A study comparing homochiral Fmoc-L-Phe-L-Phe-OFm with heterochiral Fmoc-D-Phe-L-Phe-OFm revealed that changing the chirality of a single residue drastically restricts the structural diversity of the resulting assemblies. nih.gov Theoretical calculations for this system showed that the antiparallel arrangement of the heterochiral dipeptide is significantly more stable (by a factor of ~15) than for the homochiral version, which was attributed to the formation of a more favorable hydrophobic core. nih.gov

Similarly, molecular modeling has been used to compare nanotubes formed from D-FF versus L-FF. nih.gov These computational studies established a clear effect of chirality on the final structures:

Nanotubes based on D-FF exhibit a larger condensation energy in the transverse direction, leading them to form thicker and shorter bundles compared to those from L-FF. nih.gov

A topological difference was also noted, where naturally self-assembled nanotubes consist of helical turns, and the chirality of the final helix can be opposite to that of the constituent monomer, following a hierarchical rule of chirality alternation. nih.gov

MD simulations have also been used to demonstrate the assembly of helical nanotubes from linear chains of phenylalanine, showing that the final chirality of the nanotube (e.g., a right-handed D-PNT) can be formed from monomers of the opposite chirality (e.g., L-Phe). nih.gov

Interactions of Fmoc Phenylalanyl Phenylalanine Self Assemblies with Biomolecules and Biological Systems in Vitro Studies

Research on Peptide-Based Biomolecular Recognition and Interactions of Fmoc-FF

The self-assembly of Fmoc-FF is primarily driven by non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups, hydrogen bonding, and hydrophobic interactions. psu.edunih.gov These same forces govern its interactions with other biomolecules, forming the basis for peptide-based biomolecular recognition. The aromatic nature of the Fmoc group and the phenylalanine residues creates an environment conducive to binding with other aromatic molecules and specific peptide sequences.

Research has shown that modifications to the Fmoc-FF structure, such as halogenation of the phenylalanine side-chains, can significantly influence the self-assembly process and the resulting hydrogel's properties. researchgate.net This suggests that the recognition and interaction can be tuned by altering the chemical structure of the building block. For instance, the introduction of different functional groups can change the surface chemistry of the self-assembled nanofibers, thereby altering their affinity for specific biomolecules.

Fmoc-FF hydrogels can act as a matrix for encapsulating and interacting with various biomolecules. The fibrous network of the hydrogel provides a high surface area for interaction. This has been explored in the context of biosensors, where the interaction between the Fmoc-FF assembly and a target analyte can be transduced into a detectable signal. mdpi.com The principle relies on the specific binding of the target to the peptide assembly, which can induce a change in the physical or chemical properties of the hydrogel.

Fmoc-FF Hydrogels as Scaffolds for 3D Cell Culture and Tissue Engineering Research (In Vitro)

The structural similarity of Fmoc-FF hydrogels to the natural extracellular matrix (ECM) makes them excellent scaffolds for three-dimensional (3D) cell culture. researchgate.net These hydrogels are highly hydrated, biocompatible, and possess tunable mechanical properties, providing a suitable microenvironment for cell growth and function. mdpi.comresearchgate.net

Investigation of Cell Proliferation and Phenotype Retention within Fmoc-FF Matrices

In vitro studies have demonstrated that Fmoc-FF hydrogels support the proliferation and viability of various cell types. For example, these hydrogels have been successfully used to culture bovine chondrocytes, with the cells retaining their phenotype within the 3D matrix. mdpi.comnih.gov The porous and nanofibrous structure of the hydrogel facilitates the diffusion of nutrients and oxygen to the encapsulated cells, which is crucial for their survival and growth.

Research has shown that the viability of cells, such as 3T3-L1 fibroblasts, remains high (over 95%) after 72 hours of culture within mixed hydrogels containing Fmoc-FF. cnr.it Furthermore, these hydrogels have been observed to promote cell adhesion, spreading, and duplication, highlighting their potential as synthetic ECMs for tissue engineering applications. cnr.it

| Cell Type | Key Findings | Reference(s) |

| Bovine Chondrocytes | Supported proliferation and phenotype retention in both 2D and 3D cultures. | mdpi.comnih.gov |

| 3T3-L1 Fibroblasts | High cell viability (>95% after 72h) in mixed Fmoc-FF hydrogels. Promoted cell adhesion, spreading, and duplication. | cnr.it |

| HaCaT and 3T3-L1 cell lines | Biocompatible with preliminary in vitro testing on these cell lines. | nih.gov |

Co-Assembly of Fmoc-FF with Cell Adhesion Motifs (e.g., Fmoc-RGD) for Enhanced Bioactivity

To improve the biological functionality of Fmoc-FF hydrogels, they can be co-assembled with other peptide sequences that possess specific biological activities. A prominent example is the incorporation of the Arginine-Glycine-Aspartic acid (RGD) sequence, a well-known cell adhesion motif found in many ECM proteins.

By co-assembling Fmoc-FF with Fmoc-RGD, the resulting hydrogel presents the RGD ligand on the surface of its nanofibers. This enhances cell attachment and can influence cell behavior, such as differentiation and proliferation. This strategy allows for the creation of bioactive scaffolds that can more effectively mimic the natural cellular environment.

Mechanistic Studies of Antimicrobial Action of Fmoc-FF Assemblies (In Vitro)

Fmoc-FF self-assemblies have demonstrated notable antimicrobial properties against a range of bacteria. nih.gov The proposed mechanism of action is multifaceted and involves the physical and chemical properties of the peptide assemblies.

The fibrous β-sheet structure of the self-assembled Fmoc-FF can interact with and disrupt the bacterial cell membrane. psu.edu This interaction is thought to be driven by the hydrophobicity of the peptide, which facilitates its insertion into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity. psu.edu

Furthermore, studies with Fmoc-phenylalanine (Fmoc-F) have shown that at higher concentrations, it can trigger oxidative and osmotic stress in bacteria, contributing to cell death. nih.gov Research on a related Fmoc-tripeptide (Fmoc-FFY) suggests that the self-assembled nanofibers can bind to and aggregate on the bacterial surface, altering membrane integrity and leading to bacterial death through oxidative and osmotic stresses. psu.edu Fmoc-FF hydrogels have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com

| Bacterial Strain | Observed Effect | Proposed Mechanism | Reference(s) |

| Staphylococcus aureus (Gram-positive) | Inhibition of development, significant reduction in survival. | Disruption of membrane integrity, oxidative and osmotic stress. | psu.edunih.govmdpi.com |

| Escherichia coli (Gram-negative) | Inhibition of survival. | Disruption of membrane integrity. | nih.govmdpi.com |

Role of Fmoc-FF in Understanding Amyloid Fibril Formation and Inhibition Mechanisms

The self-assembly of Fmoc-FF into amyloid-like fibrils provides a simplified model system for studying the fundamental mechanisms of amyloid fibril formation, which is associated with several neurodegenerative diseases. nih.govacs.org The ultrastructure of Fmoc-FF fibrils shares similarities with the pathological amyloid fibrils found in these diseases. cnr.it

The well-defined and controllable self-assembly process of Fmoc-FF allows researchers to investigate the factors that influence fibril formation, such as pH, temperature, and the presence of other molecules. acs.orgnih.gov This makes it a valuable tool for screening potential inhibitors of amyloid aggregation.